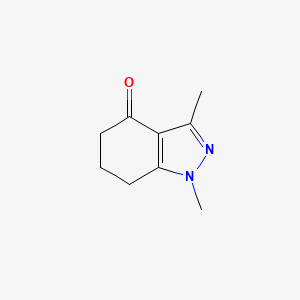

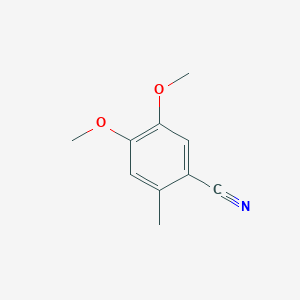

1,5,6,7-四氢-1,3-二甲基-4H-吲唑-4-酮

描述

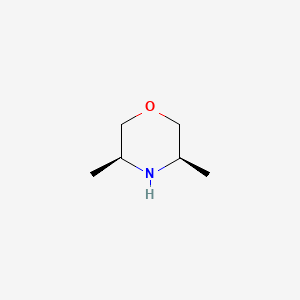

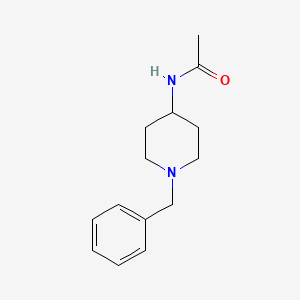

1,5,6,7-Tetrahydro-4H-indazol-4-one derivatives are a class of compounds that have been synthesized through various methods, often involving multi-component reactions and domino sequences. These compounds are of interest due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives has been achieved using a one-pot three-component system combining substituted β-nitrostyrenes, 1,3-cyclohexanediones, and phenylhydrazines. This process involves a domino sequence of reactions, including the aza-Michael reaction, intramolecular O-nucleophilic addition, nucleophilic addition, and ring opening of furan, leading to the regioselective construction of the tetrahydro-4H-indazolone moiety with functionalized aromatic rings .

Molecular Structure Analysis

Computational studies have been conducted on the tautomeric forms of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives to establish the most stable tautomer. These studies utilized various computational methods, including semiempirical AM1, ab initio Hartree-Fock, and B3LYP density functional calculations, which were in agreement with experimental data . Additionally, the non-planar structure of a related molecule, 2,3a,4,5-tetrahydro-7,8-dimethoxy-3a-methyl-3H-benz[g]indazol-3-one, was confirmed through single-crystal X-ray diffraction analysis .

Chemical Reactions Analysis

The chemical reactivity of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives has been explored through various reactions, including acetylation, methylation, and potentiometric titrations in non-aqueous media. These studies have provided insights into the effects of solvents and molecular structure on the acidity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have been characterized using various analytical techniques, including IR, 1H-NMR, 13C-NMR, and UV spectral data. Potentiometric titrations in non-aqueous solvents have been used to determine pKa values, and the lipophilicity of the compounds has been investigated using HPLC. Additionally, antioxidant activities have been assessed, comparing the synthesized compounds to standard antioxidants . Theoretical calculations, such as GIAO NMR and geometry optimization, have been performed to compare with experimental data and to understand the molecular structure better .

科学研究应用

理论研究和结构分析

互变异构的研究已经对 1,5,6,7-四氢-4H-吲唑-4-酮及其衍生物的互变异构形式进行了计算研究。这些研究采用了从半经验 AM1、从头算哈特里-福克到 B3LYP/6-31G** 密度泛函计算的技术。鉴定了最稳定的互变异构体,与实验数据一致。这揭示了该化合物的结构稳定性和在不同环境中的可能的化学行为 (Pérez Medina, López, & Claramunt, 2006)。

四氢吲唑酮的结构研究多核磁共振光谱表征了四种 1(2),5,6,7-四氢-4H-吲唑-4-酮衍生物,并确定了每种衍生物最稳定的互变异构体。确定了某些衍生物的晶体结构,呈现出独特的氢键结构,有助于理解该化合物的物理和化学性质 (Claramunt 等,2006)。

化学合成和应用

区域选择性构建一锅三组分体系用于区域选择性构建 1,5,6,7-四氢-4H-吲唑-4-酮衍生物。这种有效的方法涉及一系列连续的化学反应,突出了该化合物在化学合成中的合成多功能性 (Wang 等,2018)。

环加成用于新型衍生物1,3-偶极环加成用于从 1,5,6,7-四氢-4H-吲唑-4-酮合成新型螺[吲唑-5,3'-吡唑]衍生物,展示了该化合物形成具有潜在药理应用的复杂结构的能力 (Ren, Kuang, & Li, 2018)。

属性

IUPAC Name |

1,3-dimethyl-6,7-dihydro-5H-indazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-9-7(11(2)10-6)4-3-5-8(9)12/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIYWNOWYQFRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=O)CCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556298 | |

| Record name | 1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5,6,7-tetrahydro-1,3-dimethyl-4H-Indazol-4-one | |

CAS RN |

36767-45-0 | |

| Record name | 1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)

![5-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1339806.png)